molecular formula C10H7N3S B11896654 Thiazolo[4,5-b]quinolin-2-amine

Thiazolo[4,5-b]quinolin-2-amine

Cat. No.: B11896654
M. Wt: 201.25 g/mol
InChI Key: CSUHMENNNJAASL-UHFFFAOYSA-N
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Description

Thiazolo[4,5-b]quinolin-2-amine is a versatile heterocyclic compound that serves as a key synthetic intermediate and privileged scaffold in medicinal chemistry. Its fused thiazole-quinoline structure is of significant interest in anticancer and antimicrobial research. Studies on structurally similar thiazoloquinoline derivatives have demonstrated potent broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli , with some compounds exhibiting efficacy that surpasses standard drugs . The mechanism of action for this antimicrobial effect is often linked to the inhibition of bacterial enzymes such as DNA gyrase, with molecular docking studies confirming strong binding affinities . In oncology research, the thiazolo[5,4-b]quinoline framework has been extensively explored for its antitumor properties . These compounds frequently act as DNA intercalating agents, disrupting DNA replication and showing significant in vitro cytotoxicity against various cancer cell lines . The presence of specific substituents, particularly electron-withdrawing groups or flexible alkylamino side chains, is a critical determinant of their cytotoxic potency . As a building block, this compound enables the exploration of these structure-activity relationships, allowing researchers to develop novel derivatives with optimized pharmacological profiles. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3S

Molecular Weight

201.25 g/mol

IUPAC Name

[1,3]thiazolo[4,5-b]quinolin-2-amine

InChI

InChI=1S/C10H7N3S/c11-10-13-9-8(14-10)5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,11,12,13)

InChI Key

CSUHMENNNJAASL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(=N2)N=C(S3)N

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Analysis for Structural Confirmation

A ¹H NMR spectrum for Thiazolo[4,5-b]quinolin-2-amine would be expected to show distinct signals for the protons on the quinoline (B57606) and thiazole (B1198619) rings, as well as the amino group. The chemical shifts (δ, in ppm), splitting patterns (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) would confirm the positions of the protons and their relationships with neighboring protons. However, specific experimental ¹H NMR data for this compound is not available in the reviewed sources.

Application of Advanced NMR Techniques (e.g., HMBC) for Connectivity

Two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between protons and carbons that are separated by two or three bonds. This technique would be instrumental in confirming the fusion of the thiazole and quinoline rings at the correct positions (the 'b' fusion). Literature detailing HMBC analysis for the parent compound is unavailable.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The molecular weight of this compound is 201.25 g/mol . An MS spectrum would show a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern observed in the spectrum would offer further structural clues. Specific experimental mass spectra detailing these fragments are not present in the available literature.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies (expressed as wavenumbers, cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching of the primary amine (typically in the 3300-3500 cm⁻¹ region), C=N stretching within the heterocyclic rings, and C=C stretching of the aromatic system. No published experimental IR spectrum for this compound could be found.

Elemental Analysis for Compositional Determination

Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. The theoretical values for this compound (C₁₀H₇N₃S) are approximately:

Carbon (C): 59.68%

Hydrogen (H): 3.51%

Nitrogen (N): 20.88%

Sulfur (S): 15.93%

Experimental data from an elemental analyzer would be compared against these theoretical values to confirm the empirical formula of a synthesized sample. However, no published reports of elemental analysis for this compound were identified.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to a molecule's properties. Although the crystal structure of this compound itself is not detailed in the available literature, studies on analogous compounds offer significant understanding.

For instance, the crystal structure of 2-(methylthio)thiazolo[4,5-b]pyridine, a related heterocyclic compound, has been determined. researchgate.net The compound crystallizes in the monoclinic space group P21/n. researchgate.net The analysis of such structures reveals the planarity of the fused ring system and the nature of intermolecular forces, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

In another example, the crystal structure of 5-Bromo-4-(3,4-dimethoxyphenyl)thiazol-2-amine was elucidated. The molecules form inversion dimers through N—H⋯N hydrogen bonds. These dimers are further interconnected by N—H⋯O hydrogen bonds, creating a tape-like structure. This detailed structural information is vital for understanding the solid-state properties of these compounds.

Detailed crystallographic data for representative thiazole derivatives are presented in the interactive table below.

Interactive Table: Crystallographic Data for Selected Thiazole Derivatives

Compound Crystal System Space Group a (Å) b (Å) c (Å) β (°) V (ų) Z
2-(methylthio)thiazolo[4,5-b]pyridine Monoclinic P21/n 10.123(1) 13.861(2) 11.728(1) 91.538(1) 1645.1 8

Table showing the crystallographic data for a related thiazole derivative. researchgate.net

UV-Visible Spectroscopy and Fluorescence Property Characterization

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is highly dependent on the extent of conjugation. The fluorescence properties, including emission wavelengths and quantum yields, are critical for applications in materials science and biological imaging.

While specific UV-Visible absorption and fluorescence data for this compound are not available, studies on related thiazolo[5,4-b]pyridine (B1319707) and thiazolo[5,4-d]thiazole (B1587360) derivatives offer valuable insights. For example, a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues have been synthesized and characterized. nih.gov The UV-visible spectra of these compounds would typically exhibit absorption bands corresponding to π-π* and n-π* transitions within the aromatic system.

The fluorescence of thiazole-containing compounds is a subject of significant interest. Thiazolines, for instance, are known to exhibit fluorescence, a property that is valuable for developing fluorescent sensors. researchgate.net The emission properties are influenced by the molecular structure, the solvent environment, and intermolecular interactions in the solid state. Research on thiazolo[5,4-d]thiazole crystal derivatives has shown that these materials can fluoresce across the visible spectrum, from blue to orange-red, depending on their molecular packing and substituent groups. nih.gov

The UV-visible absorption characteristics of various azo-thiazole derivatives have been recorded in different solvents, demonstrating the influence of the environment on the electronic structure. nih.gov This solvatochromism is a key feature of many organic dyes.

An interactive data table summarizing available spectroscopic data for related compounds is provided below.

Interactive Table: Spectroscopic Properties of Thiazole Derivatives

Compound Class Absorption Maxima (λmax, nm) Emission Maxima (λem, nm) Solvents/Conditions Reference
Azo-thiazole derivatives Varies with solvent Not specified Various organic solvents nih.gov
Thiazolo[5,4-d]thiazole crystals Not specified Blue to Orange-Red Solid-state nih.gov

This table presents a summary of spectroscopic data for classes of related thiazole compounds, as specific data for this compound is not available.

Chemical Reactivity and Transformation Studies

Systematic Functional Group Interconversions on the Thiazolo[4,5-b]quinoline Scaffold

Functional group interconversions are fundamental to modifying the properties of the thiazolo[4,5-b]quinoline core. These reactions include oxidation of the sulfur atom, reduction of appended nitro groups, and substitution reactions on the quinoline (B57606) ring.

The sulfur atom in the thiazole (B1198619) ring of the Thiazolo[4,5-b]quinoline scaffold is susceptible to oxidation, allowing for the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest as they can alter the electronic properties and biological activity of the parent molecule. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry, typically employing oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate (B83412) (KMnO₄). researchgate.netorganic-chemistry.org

The selective oxidation to either a sulfoxide (B87167) or a sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org For instance, using one equivalent of an oxidizing agent at lower temperatures generally favors the formation of the sulfoxide, while an excess of the oxidant and/or higher temperatures drives the reaction towards the sulfone. organic-chemistry.org Catalytic systems, such as those based on tungsten or other transition metals, can enhance the efficiency and selectivity of these oxidations, particularly when using hydrogen peroxide. mdpi.comresearchgate.net

In a closely related thiazolo[4,5-c]quinoline system, oxidation has been demonstrated on the quinoline nitrogen. Specifically, 7-Bromo-2-butylthiazolo[4,5-c]quinoline was converted to its corresponding 5-oxide (N-oxide) in 93% yield using m-CPBA in dichloromethane. mdpi.com This highlights that oxidation can occur at different sites on the scaffold depending on the substrate and reaction conditions.

Table 1: Representative Oxidation Reactions on Thiazole and Quinoline Scaffolds

Starting Material Reagent Product Yield Reference
7-Bromo-2-butylthiazolo[4,5-c]quinoline m-Chloroperoxybenzoic acid (m-CPBA) 7-Bromo-2-butylthiazolo[4,5-c]quinoline 5-oxide 93% mdpi.com

The reduction of a nitro group on the quinoline portion of the scaffold to a primary amine is a key transformation. This reaction introduces a versatile amino group that can be further functionalized. A variety of reducing agents can be employed for this purpose.

Common methods include catalytic hydrogenation using catalysts like Palladium-on-carbon (Pd/C) or Raney nickel with a hydrogen source such as hydrogen gas or hydrazine (B178648) hydrate. mdpi.com Metal-based reductions are also widely used; for example, iron powder in acetic acid or tin(II) chloride are effective reagents for converting aromatic nitro compounds to anilines. mdpi.com Another mild and efficient reagent is sodium dithionite (B78146) (Na₂S₂O₄). mdpi.com

For instance, in the synthesis of thiazolo[5,4-b]pyridine (B1319707) derivatives, a related heterocyclic system, a nitro group was effectively reduced using iron powder in acetic acid at 60 °C to facilitate an intramolecular cyclization. This demonstrates the utility of metal-based reductions in complex heterocyclic synthesis.

The thiazolo[4,5-b]quinoline scaffold can undergo nucleophilic substitution reactions, particularly when a suitable leaving group, such as a halogen, is present on the quinoline ring. The 2- and 4-positions of the quinoline ring are generally activated towards nucleophilic attack.

In a related thiazolo[4,5-c]isoquinoline system, a chlorine atom at the 2-position was readily displaced by various nucleophiles. cdnsciencepub.com For example, reaction with sodium methoxide (B1231860) in methanol (B129727) afforded the 2-methoxy derivative, while reaction with thiourea (B124793) followed by hydrolysis yielded the corresponding 2-thiol. cdnsciencepub.com These reactions demonstrate the feasibility of introducing a range of functional groups at the 2-position of the thiazole-fused quinoline system through nucleophilic substitution.

Similarly, studies on 2,4,10-trichloropyrimido[5,4-b]quinoline, another related fused system, have shown that the chlorine atoms on the pyrimidine (B1678525) ring are susceptible to substitution by strong nucleophiles like methoxide and thiolate anions. colab.ws Reaction with amines also proceeds, replacing the halogen atoms sequentially. colab.ws This suggests that halo-substituted thiazolo[4,5-b]quinolines would be valuable intermediates for diversification.

Table 2: Examples of Nucleophilic Substitution on Related Heterocyclic Scaffolds

Substrate Nucleophile Product Reference
2-Chlorothiazolo[4,5-c]isoquinoline Sodium Methoxide 2-Methoxythiazolo[4,5-c]isoquinoline cdnsciencepub.com
2-Chlorothiazolo[4,5-c]isoquinoline Thiourea / NaOH Thiazolo[4,5-c]isoquinoline-2-thiol cdnsciencepub.com

Electrophilic substitution reactions on the benzene (B151609) ring of the quinoline moiety allow for the introduction of various substituents. The position of substitution is directed by the existing groups on the ring and the inherent reactivity of the quinoline system.

Nitration can be achieved using standard conditions, such as a mixture of potassium nitrate (B79036) in concentrated sulfuric acid. Bromination of related amino-quinazolinone systems has been accomplished using bromine in acetic acid.

A modern approach to acylation has been demonstrated on the thiazolo[4,5-c]quinoline scaffold. mdpi.com A C7-methoxycarbonyl group was introduced onto a 4-amino-2-butylthiazolo[4,5-c]quinoline structure via a palladium-catalyzed alkoxycarbonylation reaction, showcasing a sophisticated method for C-C bond formation on the quinoline ring. mdpi.com This strategy overcomes limitations of other synthetic routes that are incompatible with electron-withdrawing groups. mdpi.com

Strategies for Derivatization and Scaffold Modification

Beyond functional group interconversions, the derivatization of existing functional groups is a primary strategy for creating libraries of analogues for structure-activity relationship (SAR) studies.

The 2-amino group of Thiazolo[4,5-b]quinolin-2-amine is a prime site for derivatization, allowing for the synthesis of a wide array of amides, ureas, thioureas, and other related compounds. These modifications can significantly impact the molecule's physicochemical properties and biological target interactions.

Acylation: The amino group can be readily acylated by reacting it with acyl chlorides or anhydrides under basic conditions. For example, in the structurally similar 2,3-dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridines, the amino group undergoes clean acylation with various acyl chlorides in the presence of triethylamine (B128534) to form the corresponding amides.

Urea (B33335) and Thiourea Formation: A common and synthetically important modification is the conversion of the amino group into a urea or thiourea moiety. This is typically achieved by reacting the amine with an appropriate isocyanate or isothiocyanate. mdpi.comnih.gov An alternative, often milder, method involves a two-step process using a phosgene (B1210022) equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The amine first reacts with CDI to form a reactive carbamoyl-imidazole intermediate, which then reacts with a second amine to furnish the final urea derivative. nih.govnih.gov This approach was used to link 4-aminoquinoline (B48711) and 2-aminobenzothiazole (B30445) moieties through a urea bridge, creating potent hybrid molecules. nih.gov

Table 3: Derivatization Strategies for Amino Groups on (Thiazolo)quinoline Scaffolds

Starting Amine Reagent Product Type Reference
2-Aminobenzothiazole 1,1'-Carbonyldiimidazole (CDI), then an amine Urea nih.gov
2-Aminobenzothiazole Phenylisothiocyanate Thiourea mdpi.com
2,3-Dihydro nih.govresearchgate.netthiazolo[4,5-b]pyridin-7-amine Acyl chloride / Triethylamine Amide -

Introduction and Transformation of Carboxylic Acid Moieties

The incorporation of a carboxylic acid group onto the thiazolo[4,5-b]quinoline framework can significantly alter its physicochemical properties and provide a handle for further functionalization, such as amide bond formation. While direct carboxylation of the parent this compound is not extensively documented, the synthesis of derivatives bearing carboxylic acid groups has been achieved through multi-step synthetic routes.

One notable approach involves the construction of the thiazoloquinoline ring system from precursors already containing a carboxylic acid or its ester equivalent. For instance, the synthesis of 4-amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline has been reported, which, although an isomer of the title compound, provides insight into relevant synthetic strategies. This synthesis involved a multi-step process starting from a substituted aniline (B41778), with the carboxyl group being introduced at a late stage via a palladium-catalyzed carbonylation of a bromo-substituted precursor.

While specific studies on the direct introduction and transformation of carboxylic acid moieties on the this compound core are limited, the reactivity of related heterocyclic systems suggests that such modifications are feasible. Future research may explore direct carboxylation methods or the development of new synthetic routes that allow for the late-stage introduction of carboxylic acid groups onto the pre-formed thiazolo[4,5-b]quinoline scaffold.

Alkylation and Acylation Reactions on the Core Structure

The exocyclic amino group and the nitrogen atoms within the heterocyclic rings of this compound are potential sites for alkylation and acylation reactions. These transformations are fundamental in medicinal chemistry for modulating properties such as solubility, basicity, and biological activity.

Alkylation:

Alkylation of 2-aminothiazole (B372263) derivatives typically occurs at the exocyclic amino group or one of the ring nitrogens. The regioselectivity of the reaction can be influenced by the nature of the alkylating agent, the reaction conditions, and the substitution pattern on the heterocyclic core. For example, the alkylation of 2,4,5-triiodoimidazole (B157059) with various alkyl halides in the presence of a base like potassium carbonate in DMF has been reported to proceed on one of the imidazole (B134444) nitrogen atoms. A similar reactivity pattern could be anticipated for this compound, where alkylation could occur on the quinoline or thiazole nitrogen atoms, in addition to the exocyclic amine.

Acylation:

Acylation of the 2-amino group of the thiazolo[4,5-b]quinoline core is a common strategy to introduce a variety of substituents. This reaction is typically carried out using acyl chlorides or acid anhydrides in the presence of a base. The resulting amides are often key intermediates for the synthesis of biologically active compounds. For instance, the acylation of 2-aminothiazoles has been extensively used to prepare derivatives with a wide range of biological activities. mdpi.com The reaction of 2-aminothiazole with acyl halides in dry pyridine (B92270) has been shown to produce the corresponding amides in high yields. mdpi.com

Below is a table summarizing representative alkylation and acylation reactions on related 2-aminothiazole and imidazole systems, which can be considered analogous to the potential reactivity of this compound.

ReactantReagentProductConditionsReference
2,4,5-TriiodoimidazoleAllyl bromide1-Allyl-2,4,5-triiodoimidazoleK₂CO₃, DMF, rt
2-AminothiazoleSubstituted aromatic acid chloridesN-(thiazol-2-yl)amidesSchotten-Baumann conditions mdpi.com
2-AminothiazoleAcyl halidesN-(thiazol-2-yl)amidesDry pyridine mdpi.com
Imidazolidine-2-thioneAcyl chloridesMono- or di-acylated imidazolidine-2-thionesPyridine or DMF with TEA nih.gov

Investigation of Reactivity within Multi-Component Reaction Systems

Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The this compound scaffold, with its multiple nucleophilic centers, is a promising candidate for participation in various MCRs.

The exocyclic amino group and the endocyclic nitrogen atoms of the thiazole and quinoline rings can act as nucleophiles in MCRs. For example, 2-aminothiazole and other α-aminoazaheterocycles are known to participate in Biginelli-type reactions, where they react with an aldehyde and a β-ketoester to form fused pyrimidine derivatives. nih.gov A similar reactivity could be envisioned for this compound, leading to the synthesis of novel, complex heterocyclic systems.

A review of MCRs involving α-aminoazaheterocycles highlights their utility in generating diverse molecular scaffolds. nih.gov For instance, the condensation of 2-aminothiazole with ethyl acetoacetate (B1235776) and various aromatic aldehydes, catalyzed by sulfamic acid, yields thiazolopyrimidines. nih.gov This suggests that this compound could react in a similar fashion to produce quinolino-thiazolo-pyrimidines.

The table below presents examples of multi-component reactions involving related amino-heterocycles, illustrating the potential for this compound to serve as a building block in such transformations.

Amino-HeterocycleOther ReactantsProduct TypeCatalyst/ConditionsReference
2-AminothiazoleEthyl acetoacetate, Aromatic aldehydesThiazolopyrimidinesSulfamic acid, ethanol, reflux nih.gov
5-AminotetrazoleAldehydes, β-KetoestersTetrazolopyrimidinesVarious catalysts clockss.org
2-AminobenzimidazoleEthyl acetoacetate, 5-HydroxymethylfurfuralDihydropyrimidinonesZnCl₂, 80 °C nih.gov

The investigation of this compound in MCRs remains a promising area for future research, with the potential to unlock new chemical space and facilitate the discovery of novel bioactive molecules.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For thiazolo[4,5-b]quinolin-2-amine and its analogs, DFT calculations have been instrumental in understanding their geometry, stability, and reactivity.

Researchers have employed DFT, often using the B3LYP functional with various basis sets like 6-31G**, to optimize the molecular geometry of related thiazoloquinoline structures. researchgate.net These calculations help in determining key structural parameters such as bond lengths and angles, providing a theoretical framework that can be correlated with experimental data from techniques like X-ray crystallography and NMR spectroscopy. researchgate.net

Furthermore, DFT is utilized to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. mdpi.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. mdpi.com For instance, in studies of similar heterocyclic systems, the distribution of HOMO and LUMO orbitals across the molecule indicates the regions that are likely to act as electron donors and acceptors, respectively, which is crucial for understanding reaction mechanisms and intermolecular interactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is extensively used to elucidate the binding modes of this compound derivatives with various biological targets, particularly protein kinases.

Studies have shown that the thiazoloquinoline scaffold can effectively interact with the ATP-binding site of kinases. For example, docking studies on thiazolo[5,4-b]quinoline derivatives revealed that their antitumor activity is linked to specific interactions within the kinase active site. nih.gov Key interactions often include hydrogen bonds between the amino group of the ligand and amino acid residues in the hinge region of the kinase, as well as π-π stacking interactions involving the planar quinoline (B57606) ring system. scielo.br

In the context of VEGFR-2 inhibitors, molecular docking has been used to design novel thiazoloquinolinone derivatives. nih.gov These simulations help in understanding how modifications to the core structure can enhance binding affinity and selectivity. nih.gov The thiazole (B1198619) ring, for instance, can act as a hydrogen bond acceptor, contributing to the inhibitory activity. nih.gov Similarly, docking studies of quinoline-thiazole hybrids against the BCR-ABL1 tyrosine kinase have identified crucial interactions with specific amino acid residues like Met318, guiding the development of potent antileukemic agents. scielo.br

Table 1: Examples of Molecular Docking Studies on Thiazoloquinoline Derivatives

Derivative ClassTarget ProteinKey Interactions ObservedReference
Thiazolo[5,4-b]quinolinesProtein KinasesHydrogen bonds, π-π stacking nih.gov
Quinoline-Thiazole HybridsBCR-ABL1 Tyrosine KinaseInteractions with Met318, Val289, Asp381 scielo.br
ThiazoloquinolinonesVEGFR-2Hydrogen bonding via thiazole ring nih.gov
Thiazolo[4,5-b]pyridinesCOX-1, COX-2, mPGES-1Flexible docking simulations researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analysis for Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This method is valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

For derivatives of the related 3H-thiazolo[4,5-b]pyridin-2-one, a QSAR study was conducted to understand their antioxidant activity. dmed.org.ua Using techniques like the genetic algorithm (GA) and multiple linear regression analysis (MLRA), researchers identified key molecular descriptors that influence the ability to scavenge free radicals. dmed.org.ua The study found that smaller, more hydrophilic molecules with specific spatial arrangements of atoms tend to exhibit higher antioxidant activity. dmed.org.ua

The generated QSAR models, once validated internally and externally, can be used for in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the highest predicted activity. dmed.org.ua This approach significantly streamlines the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally. dmed.org.ua In another study on thiazolo[4,5-b]pyridines, QSAR analysis highlighted the importance of topological structure, physicochemical properties, and quantum-chemical parameters in determining antioxidant effects. scispace.com

In Silico Prediction of Biological Targets and Interaction Profiles

In addition to docking with known targets, computational methods are also employed to predict potential new biological targets for a given compound. This can be achieved using various online tools and databases that compare the structure of the query molecule to those of known bioactive compounds.

For novel thiazolo[4,5-b]quinoxaline derivatives, artificial intelligence and platforms like Swiss Target Prediction have been used to forecast their potential molecular targets. johnshopkins.eduresearchgate.net These predictions can suggest a range of possible protein targets, including enzymes, G-protein coupled receptors, and ion channels. researchgate.net Such predictions, while needing experimental validation, can open up new avenues for research into the therapeutic applications of these compounds. johnshopkins.edu For example, predictions might indicate potential antimicrobial or anticancer activities by identifying likely interactions with microbial or cancer-related proteins. johnshopkins.edu

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules over time. These methods provide a more realistic picture of ligand-protein interactions than static docking models.

MD simulations are often performed after molecular docking to assess the stability of the predicted ligand-protein complex. nih.gov For a quinoline-based iminothiazoline derivative, a 100-nanosecond MD simulation was used to evaluate the stability of its complex with the elastase enzyme. nih.gov The analysis of root mean square deviation (RMSD) and root mean square fluctuation (RMSF) during the simulation can confirm whether the ligand remains stably bound in the active site. nih.gov

Conformational analysis is also crucial for understanding structure-activity relationships. For thiazolo[5,4-b]quinoline derivatives, it was found that the conformational flexibility of a basic side chain, in conjunction with other structural features, was essential for significant antitumor activity. nih.gov This highlights the importance of not just the static structure, but also the dynamic properties of the molecule in determining its biological function.

Applications in Chemical Biology Research

Research into Enzyme Inhibition and Biological Targets

The thiazoloquinoline scaffold is a prominent feature in the design of inhibitors for several key enzyme families. ontosight.ai Its rigid structure and potential for varied functionalization allow it to fit into the active sites of numerous biological targets, leading to the modulation of their activity. ontosight.aijohnshopkins.edu

Derivatives of the thiazoloquinoline and related thiazolopyridine scaffolds have been extensively studied as kinase inhibitors. nih.govmdpi.com Kinases are crucial regulators of cellular signaling, and their deregulation is a hallmark of diseases like cancer, making them important therapeutic targets.

PI3K Inhibition : The thiazolo[5,4-b]pyridine (B1319707) scaffold, a close analogue of the thiazoloquinoline system, has been identified as a hinge-binding motif for phosphoinositide 3-kinase (PI3K) inhibitors. nih.govmdpi.com The nitrogen atom at the 4-position of the thiazolo[5,4-b]pyridine core is a key feature for this interaction. nih.gov

EGFR Inhibition : Quinazoline-based compounds are well-known inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govrsc.org By incorporating a thiazole (B1198619) ring, researchers have developed novel hybrid molecules aiming to enhance inhibitory activity. nih.gov For instance, certain S-alkylated quinazolin-4(3H)-ones have been designed as dual inhibitors of both EGFR and VEGFR-2. rsc.org

Other Kinases : The versatility of the scaffold is demonstrated by its application in targeting other kinases. Thiazolo[5,4-f]quinazolines have been developed as potent inhibitors of the DYRK family of kinases (DYRK1A/1B), with some derivatives showing IC₅₀ values in the nanomolar range. nih.govmdpi.commdpi.com Additionally, thiazolo[5,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of c-KIT, RAF, and VEGFR2. nih.govmdpi.com

Kinase TargetScaffold TypeKey FindingsReference
PI3KThiazolo[5,4-b]pyridineThe 4-nitrogen of the scaffold acts as a hinge-binding motif. nih.govmdpi.com
EGFRQuinazoline (B50416) HybridsHybrid molecules integrating quinazoline and thiazole moieties have been evaluated as EGFR inhibitors. nih.govrsc.org
DYRK1AThiazolo[5,4-f]quinazolineDerivatives show potent inhibition with IC₅₀ values in the nanomolar range. nih.govmdpi.commdpi.com
c-KITThiazolo[5,4-b]pyridineDerivatives have been developed to overcome imatinib (B729) resistance in c-KIT mutant cancers. nih.govmdpi.com

While direct inhibition of specific polymerases is a less explored area for this exact compound, the foundational mechanism of DNA intercalation has implications for processes involving nucleic acids. Analogues such as pyrido[4,3,2-mn]thiazolo[5,4-b]acridines have been suggested to exert antiviral activity in part by intercalating with viral nucleic acid, a mechanism that could interfere with polymerase function. nih.gov This mode of action disrupts the DNA template, which can hinder the activity of enzymes like polymerases that read and process DNA.

Investigation of Modulators of Cellular Processes

Beyond direct enzyme inhibition, thiazolo[4,5-b]quinolin-2-amine derivatives are investigated for their broader effects on complex cellular activities, including cell viability, DNA interactions, and the regulation of the cell division cycle. rsc.org

A significant body of research has focused on the cytotoxic and anti-proliferative effects of thiazoloquinoline derivatives in various cancer cell lines.

Analogues such as thiazolo[5,4-b]acridines have demonstrated the ability to completely inhibit the proliferation of breast, colon, and lung tumor cell lines at low micromolar concentrations. nih.gov

Novel thiazolo[5,4-b]quinoline derivatives have been synthesized and shown to possess cytotoxic activity, with structural features like an anilino ring and an alkylamino chain being important for this effect. nih.gov

Similarly, thiazolo[4,5-b]pyridine (B1357651) derivatives have been screened for anticancer activity, confirming moderate inhibitory activity against tested cell lines. researchgate.net

In studies on c-KIT inhibitors, thiazolo[5,4-b]pyridine derivatives were found to suppress the proliferation of cancer cells, such as GIST-T1, by blocking downstream signaling pathways. nih.gov

The planar aromatic structure of the thiazoloquinoline core makes it an ideal candidate for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cellular apoptosis.

Studies using electronic absorption spectroscopy have investigated the binding of thiazolo[4,5-b]pyridine derivatives to Calf Thymus DNA (CT-DNA). actascientific.com The observed hypochromic and bathochromic shifts in the absorption spectra upon addition of DNA are characteristic of an intercalative binding mode. actascientific.com

The binding constants (Kb) for these interactions have been calculated, with values in the range of 10⁵ M⁻¹, indicating a strong association with DNA. actascientific.comresearchgate.net

Molecular docking studies have further supported these findings, predicting the preferred orientation of the compounds within the DNA minor groove and showing strong interaction energies. actascientific.comnih.gov The triazoloquinoxaline chromophore, a related structure, is placed between DNA bases, leading to inhibition of enzymes like Topoisomerase II. nih.gov

Compound TypeMethodFindingBinding Constant (Kb)
Thiazolo[4,5-b]pyridine derivativeElectronic Absorption TitrationStrong association with CT-DNA through intercalation.7.24 × 10⁵ M⁻¹
Enaminonitrile thiazoleElectronic Absorption TitrationStrong association with CT-DNA through intercalation.5.59 × 10⁵ M⁻¹

By interfering with key cellular components and processes, thiazoloquinoline derivatives can cause disruptions in the normal progression of the cell cycle, often leading to cell cycle arrest at specific checkpoints.

Flow cytometry analysis has shown that certain thiazolo[5,4-b]pyridine derivatives, developed as c-KIT inhibitors, can induce cell cycle arrest in cancer cells. nih.gov

Similarly, noscapine (B1679977) derivatives coupled with an imidazo[2,1-b]thiazole (B1210989) moiety have been found to cause a significant arrest at the G2/M phase of the cell cycle in pancreatic cancer cells. acs.org This arrest is a common outcome for agents that disrupt microtubule function or damage DNA. acs.org

Academic Research in Antimicrobial Activity

The inherent biological activities of quinoline (B57606) and thiazole moieties have led to extensive investigation into the antimicrobial properties of their fused derivatives. Research suggests that compounds related to this compound possess potential antimicrobial, antiviral, and anticancer properties. ontosight.ai The incorporation of the thiazole ring into the quinoline framework is thought to enhance the molecule's ability to interact with biological targets like enzymes and receptors. ontosight.ai

While specific studies focusing exclusively on the antibacterial activity of this compound are limited, research on closely related thiazole-quinolinium derivatives has shown promising results. These studies provide a basis for understanding the potential antibacterial action of the broader class of compounds.

In one study, a series of thiazole-quinolinium derivatives were synthesized and evaluated for their bactericidal activity against several Gram-positive and Gram-negative bacteria. rsc.org Some of these compounds demonstrated potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). rsc.org The mechanism of action for some of these derivatives was found to involve the disruption of bacterial cell division through the stimulation of FtsZ polymerization, a crucial protein in the formation of the Z-ring. rsc.org This mode of action suggests that these compounds could be developed into effective bacteriostatic agents against multi-drug resistant bacteria. rsc.org

Compound DerivativeBacterial StrainActivity/Observations
Thiazole-quinolinium derivatives (e.g., 4a4, 4b4)Gram-positive (MRSA, VRE) and Gram-negative organismsPotent bactericidal activity; altered cell morphology. rsc.org
No specific data available for this compound in the reviewed literature.

The exploration of thiazolo[4,5-b]quinoline derivatives for antifungal applications is an area of active research. While direct studies on this compound are not extensively documented, research on related fused systems provides insights into their potential. For instance, novel pyrano[2',3':4,5]thiazolo[2,3-b]quinazolines and related heterocyclic systems have demonstrated antifungal activity against various fungal strains. nih.gov

Compound DerivativeFungal StrainActivity/Observations
Pyrano[2',3':4,5]thiazolo[2,3-b]quinazolinesAspergillus flavus, Aspergillus ochraceus, Candida albicans, Penicillium chrysogenumAntifungal activity was observed for some synthesized compounds. nih.gov
No specific data available for this compound in the reviewed literature.

The structural similarity of thiazolo[4,5-b]quinoline derivatives to known antiviral agents has prompted investigations into their potential in this area. ontosight.ai Research on related fused heterocyclic systems has shown antiviral potential. For example, certain thiazolo[4,5-d]pyrimidine (B1250722) derivatives, which are structurally analogous, have been found to exhibit significant in vitro activity against human cytomegalovirus (HCMV). nih.gov One such derivative, 5-Amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, showed potent activity against both standard and drug-resistant strains of HCMV. nih.gov

Additionally, a patent for antiviral thiazolo[5,4-b]pyridine compounds, another related scaffold, describes their potential use against both DNA and RNA viruses in mammals. google.com Specifically, the compound (5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrile demonstrated significant activity against Influenza B-Mass. google.com The search for novel antiviral agents has also led to the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines, which have shown moderate antiviral activity against influenza A viruses. mdpi.comresearchgate.net

Compound Derivative ClassVirusActivity/Observations
Thiazolo[4,5-d]pyrimidine derivativesHuman Cytomegalovirus (HCMV)Significant in vitro activity. nih.gov
(5-chloro-thiazolo[5,4-b]pyridin-2-ylthio)acetonitrileInfluenza B-MassSignificant activity observed. google.com
4H-Thiopyrano[2,3-b]quinolinesInfluenza A/Puerto Rico/8/34Moderate antiviral activity. mdpi.comresearchgate.net
No specific data available for this compound in the reviewed literature.

Studies on Anti-inflammatory Properties

The investigation of thiazolo[4,5-b]quinoline derivatives for anti-inflammatory properties is an emerging field. While specific data for this compound is scarce, studies on the related thiazolo[4,5-b]pyridin-2-one scaffold have shown significant anti-inflammatory effects. In these studies, various derivatives were synthesized and evaluated in vivo using the carrageenan-induced rat paw edema model, a classic test for acute inflammation. biointerfaceresearch.compensoft.netresearchgate.net Several of the synthesized compounds exhibited considerable anti-inflammatory activity, with some approaching or even exceeding the efficacy of the standard drug, Ibuprofen. biointerfaceresearch.compensoft.net For instance, modification of the 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one core led to derivatives with enhanced anti-inflammatory effects. biointerfaceresearch.com

Compound Derivative ClassIn Vivo ModelActivity/Observations
Thiazolo[4,5-b]pyridin-2-one derivativesCarrageenan-induced rat paw edemaConsiderable anti-inflammatory effects, some comparable to or exceeding Ibuprofen. biointerfaceresearch.compensoft.netresearchgate.net
No specific data available for this compound in the reviewed literature.

Development as Bioisosteres and Receptor Ligands in Chemical Biology

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance biological activity, is a cornerstone of medicinal chemistry. The thiazolo[4,5-b]quinoline scaffold has been explored in this context. For instance, thiazolo[5,4-f]quinazolines have been developed as potent inhibitors of kinases involved in neurodegenerative diseases. mdpi.com The angular shape of these compounds is believed to facilitate favorable interactions within the catalytic pocket of these enzymes. mdpi.com

More specifically, research into thiazoloquinolinone derivatives as VEGFR-2 inhibitors has highlighted the potential of the thiazole ring, combined with a central imine, to act as a hydrogen bond donor and acceptor pharmacophore, which is crucial for inhibitory activity. nih.gov This suggests that the thiazolo[4,5-b]quinoline core can serve as a valuable scaffold for designing receptor ligands.

Compound Derivative ClassBiological Target/ApplicationKey Findings
Thiazolo[5,4-f]quinazolinesKinase inhibition (neurodegenerative diseases)Angular shape facilitates binding to catalytic pockets. mdpi.com
Thiazoloquinolinone derivativesVEGFR-2 inhibitorsThiazole ring and imine act as a key pharmacophore for hydrogen bonding. nih.gov
No specific data on this compound as a bioisostere or receptor ligand was found in the reviewed literature.

Applications in Molecular Imaging and as Fluorescent Probes

The rigid, planar structure and extended π-conjugated system of thiazolo[4,5-b]quinolines make them attractive candidates for the development of fluorescent probes for molecular imaging. While specific applications of this compound in this area are not widely reported, research on analogous structures demonstrates the principle.

A notable example is the development of 2-HPTP, a novel fluorescent probe based on the thiazolo[4,5-b]pyridine scaffold, for the selective detection of zinc ions (Zn²⁺). nih.gov This probe exhibits a significant fluorescence enhancement and a large red-shift in its emission wavelength upon binding to Zn²⁺. nih.gov Its membrane permeability and photostability have enabled its use in monitoring intracellular Zn²⁺ concentration changes in living cells and even in whole organisms like the nematode C. elegans. nih.gov This highlights the potential of the broader class of thiazolo-fused heterocycles in creating sophisticated tools for bioimaging.

Probe Name/ClassTarget AnalyteKey Features and Applications
2-HPTP (a thiazolo[4,5-b]pyridine derivative)Zinc ions (Zn²⁺)High selectivity, fluorescent enhancement, red-shift upon binding, cell membrane permeable, used for in vitro and in vivo imaging. nih.gov
No specific fluorescent probes based on this compound were identified in the reviewed literature.

Future Research Directions and Perspectives

Exploration of Underexplored Analogues and Isomers of Thiazolo[4,5-b]quinolin-2-amine

The majority of research has concentrated on a limited set of analogues of the thiazoloquinoline core. A significant opportunity lies in the systematic exploration of underexplored analogues and isomers to broaden the structure-activity relationship (SAR) landscape.

Regioisomeric Scaffolds: The arrangement of the thiazole (B1198619) and quinoline (B57606) rings can be varied to produce a range of regioisomers, each with a unique electronic and steric profile. For instance, the synthesis and biological evaluation of linear isomers such as thiazolo[4,5-g]quinazolines and thiazolo[5,4-g]quinazolines have been reported to be largely unexplored and could offer novel interaction patterns with biological targets. mdpi.com A focused effort to synthesize and screen libraries of these regioisomers could uncover new classes of bioactive molecules.

Substitution Patterns: Future work should also systematically explore the impact of diverse substituents at various positions of the this compound core. While some studies have investigated substitutions at the 2-amino group and on the quinoline ring, a comprehensive exploration is lacking. For example, creating libraries with a wide array of functional groups—ranging from hydrogen bond donors and acceptors to lipophilic and electron-withdrawing/donating groups—at each available position would provide a more complete understanding of the SAR.

Bioisosteric Replacements: The replacement of the quinoline ring system with other bicyclic heteroaromatic systems, such as quinoxalines or pyridopyrimidines, could lead to analogues with improved pharmacological properties. For example, thiazolo[4,5-b]quinoxaline derivatives have been synthesized and evaluated for their biological activities. nih.gov A systematic approach to bioisosteric replacement, guided by computational analysis, could yield novel scaffolds with enhanced target affinity and selectivity.

Integration of Advanced Synthetic Methodologies for Enhanced Efficiency

To facilitate the exploration of a wider range of analogues, the integration of advanced synthetic methodologies is crucial. Traditional multi-step synthetic routes can be time-consuming and inefficient, limiting the number of derivatives that can be prepared and screened.

Microwave-Assisted Organic Synthesis (MAOS): The use of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, such as thiazolo[5,4-f]quinazolines. mdpi.comnih.gov Broader application of MAOS to the synthesis of this compound and its analogues would enable the rapid generation of compound libraries for high-throughput screening.

Flow Chemistry: Continuous flow synthesis offers several advantages over batch processing, including improved reaction control, enhanced safety, and the potential for automated synthesis. The development of flow-based synthetic routes to the thiazoloquinoline core and its derivatives would be a significant step forward, allowing for the on-demand synthesis of a wide range of compounds.

Catalytic C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, avoiding the need for pre-functionalized starting materials. The application of C-H activation strategies to the this compound scaffold would provide a highly efficient means of introducing chemical diversity and fine-tuning the properties of lead compounds.

Deeper Mechanistic Investigations of Intramolecular and Intermolecular Interactions

A more profound understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is essential for rational drug design.

Biophysical Techniques: The use of biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Surface Plasmon Resonance (SPR) can provide detailed insights into the binding of these compounds to their biological targets. For instance, co-crystallization of active analogues with their target proteins would reveal the precise binding mode and key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for affinity and selectivity.

Mechanistic enzymology: For derivatives that act as enzyme inhibitors, detailed mechanistic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to measure key kinetic parameters. This information is critical for understanding how these compounds modulate the activity of their targets and for optimizing their inhibitory potency.

Intramolecular Interactions and Conformational Analysis: The conformational flexibility of side chains has been identified as a potentially important factor for the biological activity of some thiazoloquinoline derivatives. nih.gov Detailed conformational analysis using a combination of NMR spectroscopy and computational methods would provide a better understanding of the preferred solution-state conformations of these molecules and how these relate to their bioactive conformations.

Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry can play a pivotal role in guiding the design and optimization of new this compound derivatives, helping to prioritize synthetic efforts and reduce the number of compounds that need to be synthesized and tested.

Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models, based on a sufficiently large and diverse dataset of synthesized compounds and their biological activities, would enable the prediction of the activity of virtual compounds. This would allow for the in silico screening of large virtual libraries to identify the most promising candidates for synthesis.

Molecular Dynamics (MD) Simulations: While molecular docking is useful for predicting binding poses, MD simulations can provide a more dynamic picture of the ligand-target interactions and can be used to assess the stability of the predicted binding modes. MD simulations can also be used to study the conformational changes that may occur in the target protein upon ligand binding.

Free Energy Calculations: Methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of related ligands. These more computationally intensive methods can provide more accurate predictions of binding potency and can be invaluable for the lead optimization phase of a drug discovery project.

By systematically addressing these future research directions, the scientific community can unlock the full potential of the this compound scaffold and its analogues, paving the way for the development of new and effective therapeutic agents.

Q & A

Q. What are the key synthetic routes for preparing Thiazolo[4,5-b]quinolin-2-amine, and how can reaction conditions be optimized?

this compound is typically synthesized via multi-step protocols involving cyclocondensation or ring-closure reactions. A common approach includes:

  • Step 1 : Condensation of quinoline derivatives (e.g., quinoline-5-amine) with thioamide precursors in propan-2-ol or pyridine .
  • Step 2 : Oxidation with agents like potassium ferricyanide to form the thiazoloquinoline core . Optimization tips:
  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via HPLC or TLC, adjusting temperature (e.g., 80–100°C) and stoichiometric ratios of reagents like P₂S₅ .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Essential for confirming the fused thiazole-quinoline structure and substituent positions. For example, NH₂ protons typically appear as singlets near δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ~230–250 g/mol for brominated analogs) .
  • IR Spectroscopy : Identifies characteristic bands (e.g., C=S stretches at ~1100 cm⁻¹ in thioamide intermediates) .

Q. What preliminary biological activities have been reported for this compound derivatives?

Early studies highlight:

  • Anticancer activity : Derivatives inhibit cancer cell proliferation (e.g., IC₅₀ values <10 µM in MCF-7 breast cancer cells) via kinase inhibition .
  • Antimicrobial effects : Activity against Gram-positive bacteria (e.g., S. aureus) through membrane disruption . Screening protocols often use MTT assays for cytotoxicity and agar diffusion for antimicrobial testing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced potency?

Key SAR insights:

  • C6 modifications : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) at C6 boosts anticancer activity by enhancing target binding (e.g., 3-fold potency increase with phenylazo substitution) .
  • N3 functionalization : Cyanoethylation at N3 improves solubility and bioavailability, critical for in vivo efficacy . Methodological approach:
  • Use molecular docking (e.g., Chemgauss scoring) to predict interactions with targets like CDK1 or GSK3β kinases .
  • Validate with isothermal titration calorimetry (ITC) for binding affinity measurements .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies in IC₅₀ values or target specificity often arise from:

  • Assay variability : Standardize cell lines (e.g., use ATCC-certified HepG2) and control groups.
  • Compound purity : Ensure >95% purity via preparative HPLC and elemental analysis . Case example: Divergent antifungal results may stem from differences in fungal strain susceptibility; address via broth microdilution assays under CLSI guidelines .

Q. How can computational modeling predict off-target effects of this compound derivatives?

  • Pharmacophore mapping : Identify shared motifs with known inhibitors (e.g., ATP-binding pockets) using tools like Schrödinger’s Phase .
  • Toxicity prediction : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity risks . Validation: Cross-check with transcriptomics (RNA-seq) of treated cells to detect unintended pathway modulation .

Q. What novel methodologies enable the synthesis of water-soluble this compound derivatives?

  • PEGylation : Attach polyethylene glycol chains to the NH₂ group to enhance hydrophilicity .
  • Prodrug design : Convert the amine to a phosphate ester, which hydrolyzes in vivo . Analytical validation: Use dynamic light scattering (DLS) to confirm nanoparticle formation and stability in aqueous buffers .

Methodological Tables

Q. Table 1. Key Synthetic Protocols for this compound Derivatives

Reaction TypeReagents/ConditionsYield (%)Key ApplicationsReference
CyclocondensationEthyl acetoacetate, P₂S₅, pyridine60–75Antioxidant derivatives
Electrophilic substitutionK₃[Fe(CN)₆], NaOH, 70°C45–50Functionalized core analogs
Azo couplingDiazonium salts, Cu(I) catalysis55–65Anticancer agents

Q. Table 2. Biological Activity Data

DerivativeTarget/MechanismIC₅₀ (µM)Assay TypeReference
6-Phenylazo-C6-substitutedCDK1/GSK3β kinase inhibition1.2Kinase inhibition
3-Cyanoethyl-N3-substitutedAβ42 fibrillization inhibition8.7Thioflavin T assay
5-Hydroxy-7-methyl analogDPPH radical scavenging12.4Antioxidant assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.